molecular formula C10H13N3 B2887406 1-ethyl-2-methyl-1H-benzimidazol-5-amine CAS No. 20982-18-7

1-ethyl-2-methyl-1H-benzimidazol-5-amine

Cat. No.: B2887406
CAS No.: 20982-18-7
M. Wt: 175.235
InChI Key: RLOVAGFZMREHEK-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-benzimidazol-5-amine is a heterocyclic aromatic compound with the molecular formula C10H13N3. It belongs to the benzimidazole family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of an ethyl group at the first position, a methyl group at the second position, and an amine group at the fifth position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of o-phenylenediamine with ethyl methyl ketone under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-1H-benzimidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amine group at the fifth position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-2-methyl-1H-benzimidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects in treating infections, cancer, and inflammatory diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Ethyl-1H-benzimidazole: Lacks the methyl and amine groups, resulting in different chemical and biological properties.

    2-Methyl-1H-benzimidazole: Lacks the ethyl and amine groups, affecting its reactivity and applications.

    5-Amino-1H-benzimidazole: Lacks the ethyl and methyl groups, leading to variations in its pharmacological activities.

Uniqueness: 1-Ethyl-2-methyl-1H-benzimidazol-5-amine is unique due to the specific combination of ethyl, methyl, and amine groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse pharmacological effects.

Properties

IUPAC Name

1-ethyl-2-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOVAGFZMREHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20982-18-7
Record name 1-Ethyl-2-methyl-1H-benzimidazol-5-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27BKU7J772
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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